5-Chloro-1-naphthaldehyde
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Overview
Description
5-Chloro-1-naphthaldehyde is a chemical compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a chlorine atom at the 5th position and an aldehyde group at the 1st position on the naphthalene ring. The molecular formula of this compound is C11H7ClO, and it has a molecular weight of 190.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-1-naphthaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 5-chloronaphthalene-1-carbonitrile with appropriate reagents to form the aldehyde group . Another method involves the chlorination of naphthalene followed by formylation to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloronaphthalene-1-carboxylic acid.
Reduction: 5-Chloronaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Chloronaphthalene: Similar structure but lacks the aldehyde group.
5-Chloronaphthalene-1-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde group.
5-Chloronaphthalene-1-methanol: Similar structure but has a hydroxyl group instead of an aldehyde group.
Uniqueness
5-Chloro-1-naphthaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the naphthalene ring.
Properties
IUPAC Name |
5-chloronaphthalene-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTLLQZEGPAYNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576438 |
Source
|
Record name | 5-Chloronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151222-57-0 |
Source
|
Record name | 5-Chloronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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